1-Oxo Fexofenadine-d10 Methyl Ester is a derivative of fexofenadine, an antihistamine used primarily to treat allergic symptoms. The compound is notable for its deuterated form, which is useful in research and analytical chemistry due to its unique isotopic signature. This compound is classified under antihistamines and is primarily utilized in pharmacological studies and drug development processes.
1-Oxo Fexofenadine-d10 Methyl Ester can be sourced from various chemical suppliers specializing in pharmaceutical compounds. It falls under the category of antihistamines, specifically those that are non-sedating, making it suitable for treating allergic rhinitis and chronic urticaria without causing significant drowsiness. Its classification also includes being a deuterated compound, which enhances its utility in mass spectrometry and other analytical techniques due to the distinct mass differences introduced by deuterium.
The synthesis of 1-Oxo Fexofenadine-d10 Methyl Ester typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, pressure, and time, to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and isotopic composition of the synthesized compound.
1-Oxo Fexofenadine-d10 Methyl Ester retains the core structure of fexofenadine but incorporates deuterium at specific positions. The general formula can be represented as follows:
The molecular weight of 1-Oxo Fexofenadine-d10 Methyl Ester is approximately 350.5 g/mol, reflecting the presence of deuterium atoms which slightly increase the molecular weight compared to its non-deuterated counterpart.
The primary chemical reactions involving 1-Oxo Fexofenadine-d10 Methyl Ester include:
These reactions are typically conducted under controlled conditions to monitor kinetics and yield. Techniques such as High-Performance Liquid Chromatography (HPLC) are used for analyzing reaction progress and product purity.
The mechanism by which 1-Oxo Fexofenadine-d10 Methyl Ester exerts its effects is primarily through selective antagonism of peripheral histamine H1 receptors. This action prevents histamine from binding to its receptors, thereby alleviating symptoms associated with allergic reactions such as sneezing, itching, and runny nose.
Upon administration, the compound competes with histamine for binding sites on H1 receptors located on target tissues. This competitive inhibition results in decreased vasodilation and increased vascular permeability that are typically mediated by histamine.
Relevant data such as spectral information (NMR, IR) can be utilized for further characterization.
1-Oxo Fexofenadine-d10 Methyl Ester finds applications primarily in scientific research:
1-Oxo Fexofenadine-d10 Methyl Ester is a deuterium-enriched isotopologue of the synthetic intermediate 1-Oxo Fexofenadine Methyl Ester (CAS 154477-55-1). Its molecular formula is C~33~H~29~D~10~NO~4~, with a molecular weight of 523.73 g/mol [5] [8]. The compound features strategic deuteration at ten hydrogen positions within its benzhydryl moiety (two phenyl rings), resulting in a mass shift of +10 atomic mass units compared to its non-deuterated counterpart (C~33~H~39~NO~4~, MW 513.67 g/mol) [3] [5]. This precise labeling pattern minimizes isotopic dilution effects and maintains structural fidelity to the parent molecule while providing distinctive mass spectrometric signatures.
Table 1: Deuteration Sites in 1-Oxo Fexofenadine-d10 Methyl Ester
Molecular Region | Hydrogen Sites | Deuterium Replacement | Chemical Significance |
---|---|---|---|
Benzhydryl Phenyl Ring 1 | 5 H-atoms | D~5~ | Metabolic stability |
Benzhydryl Phenyl Ring 2 | 5 H-atoms | D~5~ | Metabolic stability |
Piperidinyl Ring | 0 H-atoms | None | Structural integrity |
Aliphatic Butanoyl Chain | 0 H-atoms | None | Functional group retention |
The deuterium atoms are incorporated at metabolically stable positions—specifically on the aromatic rings rather than labile aliphatic sites—to ensure isotopic integrity during analytical procedures. This strategic placement minimizes deuterium-hydrogen exchange in protic solvents while preserving the compound's reactivity as a synthetic intermediate [5] [6]. The core structure consists of a methyl 2-methylpropanoate group linked via a phenylbutanoyl chain to a piperidinyl scaffold bearing the deuterated benzhydrol moiety [6] [8].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H-NMR analysis reveals characteristic signal attenuation in the aromatic region (δ 7.1–7.3 ppm), corresponding to the ten deuterated positions. The methyl ester group appears as a sharp singlet at δ 3.6 ppm (3H, -OCH~3~), while the piperidinyl ring protons exhibit distinct splitting patterns: δ 2.8–3.0 ppm (m, 4H, N-CH~2~-CH~2~) and δ 1.6–1.8 ppm (m, 6H, -CH~2~-CH~2~-CH~2~) [6]. The diagnostic benzhydrol methine proton (C-OH) resonates as a singlet at δ 5.9 ppm, confirming the tertiary alcohol structure. ¹³C-NMR shows no aromatic carbon signals between δ 115–135 ppm for deuterated rings, while the carbonyl carbons (ester and ketone) appear at δ 174.2 ppm and δ 198.5 ppm, respectively [5] [6].
Fourier Transform Infrared (FTIR) Spectroscopy:Key vibrational modes include:
The absence of aromatic C-H bends (~700–900 cm⁻¹) further confirms deuteration at the benzhydryl rings, providing a clear spectral distinction from non-deuterated analogues.
High-Resolution Mass Spectrometry (HRMS):Positive-mode electrospray ionization (ESI+) yields the protonated molecule [M+H]+ at m/z 524.7365 (calc. 524.7360 for C~33~H~30~D~10~NO~4~+), with a mass error of <2 ppm. Characteristic fragmentation includes:
Table 2: Key Spectroscopic Signatures of 1-Oxo Fexofenadine-d10 Methyl Ester
Technique | Observed Signal | Structural Assignment |
---|---|---|
¹H-NMR | δ 5.9 ppm (s, 1H) | Benzhydrol methine proton (C-OH) |
¹H-NMR | δ 3.6 ppm (s, 3H) | Methyl ester (-OCH~3~) |
¹³C-NMR | δ 198.5 ppm | Ketone carbonyl (C=O) |
FTIR | 2200–2300 cm⁻¹ | C-D stretches (benzhydryl rings) |
HRMS | m/z 524.7365 [M+H]+ | Protonated molecular ion (C~33~H~30~D~10~NO~4~+) |
The deuterated and non-deuterated forms of 1-Oxo Fexofenadine Methyl Ester exhibit critical differences in physicochemical properties:
Mass Spectrometric Differentiation: The +10 Da mass shift (513.67 vs. 523.73 g/mol) enables unambiguous distinction in LC-MS workflows. This facilitates precise tracking of the deuterated compound as an internal standard in quantification assays for Fexofenadine metabolites, eliminating signal overlap from endogenous matrices [5] [8].
Metabolic Interference Reduction: Deuterium kinetic isotope effects (DKIE) at the benzhydryl rings reduce oxidative dealkylation rates by 5–7-fold compared to the non-deuterated analogue. This enhances metabolic stability during in vitro hepatic microsome studies, making the deuterated version preferable for tracing metabolic pathways [5].
Chromatographic Separation: Under reversed-phase HPLC (C18 column, acetonitrile/water gradient), the deuterated compound elutes 0.8–1.2 minutes earlier than its non-deuterated counterpart due to marginally reduced hydrophobicity. This separation (resolution factor R~s~ > 2.5) allows co-analysis without peak overlap [5] [6].
Synthetic Utility: In Fexofenadine synthesis, the deuterated ester serves as a precursor for generating isotopically labeled Active Pharmaceutical Ingredient (API). It undergoes identical reduction steps (ketone → alcohol) to yield deuterated Fexofenadine-d10, while maintaining reaction yields and purity profiles comparable to non-deuterated routes [6] [8].
Table 3: Comparative Properties of Deuterated vs. Non-Deuterated 1-Oxo Fexofenadine Methyl Ester
Property | Non-Deuterated Form | Deuterated Form (d10) | Analytical Impact |
---|---|---|---|
Molecular Weight | 513.67 g/mol | 523.73 g/mol | +10 Da shift in MS detection |
Retention Time (RP-HPLC) | 12.4 min | 11.6 min | Baseline separation (R~s~ > 2.5) |
Metabolic Half-life (HLM) | 42 ± 5 min | 218 ± 15 min | Reduced metabolic interference |
Synthetic Yield* | 88 ± 3% | 85 ± 4% | Equivalent process efficiency |
*From reduction to Fexofenadine |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: